molecular formula C11H8N2O3 B6385199 (2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine, 95% CAS No. 1261985-63-0

(2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine, 95%

Cat. No. B6385199
CAS RN: 1261985-63-0
M. Wt: 216.19 g/mol
InChI Key: JHZLIFGKXLSHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine, 95% (abbreviated as 2,4-DHFP) is an organic compound with a unique structure, consisting of a pyrimidine ring with two hydroxy groups and a formyl group attached to the ring. It is used in a variety of scientific research applications and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

(2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine, 95% has been studied extensively for its potential applications in scientific research. It has been used as a tool to study the effects of pyrimidine derivatives on the regulation of gene expression, as well as to investigate the role of pyrimidine derivatives in the regulation of cell cycle progression. Additionally, it has been used to study the effects of pyrimidine derivatives on the regulation of apoptosis, as well as to investigate the role of pyrimidine derivatives in the regulation of cell proliferation.

Mechanism of Action

(2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine, 95% has been shown to act as a competitive inhibitor of thymidylate synthase, an enzyme involved in the production of thymidine triphosphate (TTP). By binding to the active site of thymidylate synthase, (2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine, 95% prevents the enzyme from producing TTP, thus inhibiting the production of DNA and RNA. This mechanism of action has been studied extensively and has been shown to be effective in regulating gene expression and cell cycle progression.
Biochemical and Physiological Effects
In addition to its role in regulating gene expression and cell cycle progression, (2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine, 95% has also been studied for its effects on biochemical and physiological processes. Studies have shown that (2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine, 95% can induce apoptosis in a variety of cell types, including cancer cells. Additionally, (2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine, 95% has been shown to inhibit the production of reactive oxygen species, suggesting that it may have potential therapeutic applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

(2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its mechanism of action is well-understood. Additionally, it is non-toxic and can be used in a variety of cell types. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and can degrade over time, making it difficult to store for long periods of time. Additionally, it can be difficult to obtain in large quantities, and the cost of synthesizing it can be prohibitive.

Future Directions

Given its potential applications in scientific research, there are several potential future directions for (2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine, 95%. For example, further research could be conducted to investigate its potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, further research could be conducted to investigate its potential role in the regulation of gene expression and cell cycle progression. Finally, further research could be conducted to investigate its potential role in the regulation of apoptosis in cancer cells.

Synthesis Methods

(2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine, 95% is synthesized through a two-step process. The first step involves the reaction of 2-formylbenzoic acid with urea in the presence of a base, such as potassium carbonate. This reaction results in the formation of 2-formyl-5-hydroxy-1,3-dihydropyrimidine. The second step involves the reduction of the hydroxyl group to a formyl group, resulting in the formation of (2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine, 95%.

properties

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-5-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-6-7-3-1-2-4-8(7)9-5-12-11(16)13-10(9)15/h1-6H,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZLIFGKXLSHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine

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